molecular formula C20H18N4O3 B5850638 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide

2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide

Cat. No. B5850638
M. Wt: 362.4 g/mol
InChI Key: WIMFHPKYBHCUFP-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a hydrazide derivative that has been synthesized and studied for its ability to inhibit cancer cell growth and proliferation. In

Mechanism of Action

The mechanism of action for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide inhibits the activation of NF-κB, leading to the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have antioxidant activity and can inhibit the formation of reactive oxygen species. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide research. One direction is to further explore its potential as a therapeutic agent for cancer treatment. This could involve studying its efficacy in combination with other anti-cancer drugs or exploring its potential use in different types of cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide and its effects on different signaling pathways.

Synthesis Methods

The synthesis method for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the condensation reaction between 2-(1-naphthylamino)propanohydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol and requires the addition of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain a pure sample of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide.

Scientific Research Applications

2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14(22-19-8-4-6-16-5-2-3-7-18(16)19)20(25)23-21-13-15-9-11-17(12-10-15)24(26)27/h2-14,22H,1H3,(H,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMFHPKYBHCUFP-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Naphthalen-1-YL)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

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